molecular formula C7H11NO4 B13750246 Methylcarbamoyloxyethyl acrylate CAS No. 52607-81-5

Methylcarbamoyloxyethyl acrylate

Cat. No.: B13750246
CAS No.: 52607-81-5
M. Wt: 173.17 g/mol
InChI Key: QCQXVTVJGLHITJ-UHFFFAOYSA-N
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Description

Methylcarbamoyloxyethyl acrylate is a chemical compound that belongs to the family of acrylates. Acrylates are widely used in the production of polymers and copolymers due to their ability to undergo polymerization. This compound is particularly notable for its applications in various industrial and scientific fields, including coatings, adhesives, and biomedical materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcarbamoyloxyethyl acrylate can be synthesized through a non-isocyanate pathway. One common method involves the reaction of methacrylic acid with a urethane methacrylate monomer, specifically 2-((methylcarbamoyl)oxy)ethyl methacrylate. This reaction is typically carried out in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .

Industrial Production Methods

Industrial production of this compound often involves the use of bio-based molecules obtained from either extraction or fermentation of biomass such as glucose, cellulose, and lignin. This approach is part of a broader trend towards sustainable and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

Methylcarbamoyloxyethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the polymerization of this compound are latexes with enhanced film formation properties, including improved Young’s modulus, tensile strength, and hardness .

Mechanism of Action

The mechanism of action of methylcarbamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and copolymerization. The molecular targets and pathways involved include the formation of polymer chains through radical polymerization, which is initiated by radical initiators . The compound’s ability to form strong and durable polymers makes it valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups that allow for enhanced film formation properties and improved mechanical strength in the resulting polymers. Its ability to be synthesized through environmentally friendly methods also sets it apart from other similar compounds .

Properties

CAS No.

52607-81-5

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(methylcarbamoyloxy)ethyl prop-2-enoate

InChI

InChI=1S/C7H11NO4/c1-3-6(9)11-4-5-12-7(10)8-2/h3H,1,4-5H2,2H3,(H,8,10)

InChI Key

QCQXVTVJGLHITJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCOC(=O)C=C

Origin of Product

United States

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